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Compound of Interest

Compound Name: 4-bromo-N-phenylbenzamide

cat. No.: B1585623

An In-Depth Technical Guide to the Crystal Structure of 4-bromo-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives are a significant class of organic compounds, widely recognized for their
diverse and potent pharmaceutical activities.[1] Their structural versatility allows for the fine-
tuning of their biological profiles, making them attractive scaffolds in drug discovery. The three-
dimensional arrangement of these molecules in the solid state, dictated by their crystal
structure, is of paramount importance as it governs key physicochemical properties such as
solubility, stability, and bioavailability. Understanding the crystal structure provides invaluable
insights into the intermolecular interactions that stabilize the crystalline lattice, which can be
leveraged in the design of new drug candidates with improved properties. This guide provides a
comprehensive technical overview of the crystal structure of 4-bromo-N-phenylbenzamide, a
representative member of this class, detailing its synthesis, single-crystal growth, and an in-
depth analysis of its molecular and supramolecular architecture.

Synthesis and Crystallization: A Self-Validating
Protocol

The synthesis of 4-bromo-N-phenylbenzamide is a robust and reproducible process, ensuring
high purity material suitable for single-crystal growth. The causality behind the experimental
choices lies in creating a controlled environment for the formation of a crystalline solid with
minimal defects.
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Experimental Protocol: Synthesis of 4-bromo-N-
phenylbenzamide

A reliable method for the synthesis of 4-bromo-N-phenylbenzamide involves the reaction of 4-
bromobenzoyl chloride with aniline.[1]

Step-by-Step Methodology:

o Reaction Setup: To a solution of 4-bromobenzoyl chloride (0.20 g, 0.91 mmol) in 10 ml of
acetone, add aniline (0.12 ml, 1.37 mmol).

o Reflux: The reaction mixture is then refluxed for 6 hours. During this period, the nucleophilic
aniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation
of the amide bond and elimination of HCI. The excess aniline acts as a base to neutralize the
HCI formed.

« Isolation: Upon completion of the reaction, a gray solid mass of 4-bromo-N-
phenylbenzamide is formed. This solid is isolated by filtration and washed with distilled
water to remove any remaining impurities.

Experimental Protocol: Single-Crystal Growth

The growth of high-quality single crystals is a critical step for accurate X-ray diffraction analysis.
The chosen method of slow evaporation from a mixed solvent system is a field-proven
technique for obtaining crystals of suitable size and quality.

Step-by-Step Methodology:

e Solvent Selection: The synthesized 4-bromo-N-phenylbenzamide is recrystallized from a
1.1 (v/v) mixture of acetone and methanol. This solvent combination provides a good
balance of solubility and volatility for slow crystal growth.

o Slow Evaporation: The solution is allowed to evaporate slowly at room temperature over a
period of one week. This slow rate of solvent removal allows the molecules to self-assemble
into a well-ordered crystal lattice.
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» Crystal Morphology: This process yields colorless, needle-shaped single crystals suitable for
X-ray structure determination.[1] The melting point of the crystals is in the range of 474-475
K.[1]

Crystal Structure Analysis: Unveiling the Molecular
Architecture

The crystal structure of 4-bromo-N-phenylbenzamide was determined by single-crystal X-ray
diffraction, providing a detailed picture of the molecular geometry and the intermolecular
interactions that govern the crystal packing.

Crystallographic Data

The crystallographic data provides the fundamental parameters of the crystal lattice.
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Parameter Value[1]
Chemical Formula Ci13H10BrNO
Molecular Weight 276.12 g/mol
Crystal System Triclinic
Space Group P

a (A) 5.3552 (2)

b (A) 7.6334 (2)

c (A 13.9956 (5)
a (%) 105.757 (3)
B () 100.585 (3)
y () 90.086 (2)
Volume (A3) 540.45 (3)

4 2
Temperature (K) 100

Radiation

Mo Ka (A = 0.71073 A)

Final R indices [l > 20(I)] R1=10.032, wR2=0.168

Molecular Conformation

The 4-bromo-N-phenylbenzamide molecule adopts a twisted conformation in the solid state.
[1][2] The dihedral angle between the phenyl and the 4-bromophenyl rings is 58.63 (9)°.[1][2]
This non-planar arrangement is a key feature of its molecular structure. The central N—C=0
amide plane is also twisted with respect to the two aromatic rings, making dihedral angles of
30.2 (2)° with the phenyl ring and 29.2 (2)° with the 4-bromophenyl ring.[1][2]

Supramolecular Assembly: A Network of Interactions

The crystal packing of 4-bromo-N-phenylbenzamide is stabilized by a network of
intermolecular interactions, primarily N—H---O hydrogen bonds and C—H-:-1t contacts.[1]
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These non-covalent interactions are crucial in dictating the overall three-dimensional
architecture of the crystal.

In the crystal, molecules are linked into chains along the direction via N—H---O hydrogen
bonds.[1] The amide hydrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen
atom of an adjacent molecule serves as the acceptor.
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Caption: N-H---O Hydrogen Bonding in 4-bromo-N-phenylbenzamide.

Complementing the hydrogen bonding network, C—H---1t interactions further stabilize the
crystal structure. These weaker interactions involve hydrogen atoms from both the phenyl and
4-bromophenyl rings interacting with the tt-electron clouds of adjacent aromatic rings,
contributing to the formation of a three-dimensional network.[1]
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Caption: C-H---1t Interactions in 4-bromo-N-phenylbenzamide.

Conclusion

The crystal structure of 4-bromo-N-phenylbenzamide reveals a twisted molecular
conformation and a robust three-dimensional supramolecular network stabilized by a
combination of strong N—H---O hydrogen bonds and weaker C—H-:-T1t interactions. This
detailed structural understanding provides a solid foundation for researchers and drug
development professionals. The insights into the intermolecular forces at play can guide the
rational design of novel benzamide derivatives with tailored solid-state properties, ultimately
contributing to the development of more effective and reliable pharmaceutical products. The
presented self-validating protocols for synthesis and crystallization ensure the reproducibility of
these findings, fostering further research and application in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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